Chrysosplenetin

Catalog No.
S627925
CAS No.
603-56-5
M.F
C19H18O8
M. Wt
374.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chrysosplenetin

CAS Number

603-56-5

Product Name

Chrysosplenetin

IUPAC Name

5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,6,7-trimethoxychromen-4-one

Molecular Formula

C19H18O8

Molecular Weight

374.3 g/mol

InChI

InChI=1S/C19H18O8/c1-23-11-7-9(5-6-10(11)20)17-19(26-4)16(22)14-12(27-17)8-13(24-2)18(25-3)15(14)21/h5-8,20-21H,1-4H3

InChI Key

NBVTYGIYKCPHQN-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)OC)O)OC)O

Synonyms

chrysosplenetin

Canonical SMILES

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)OC)O)OC)O

Chrysosplenetin, a naturally occurring O-methylated flavonol found in plants like Chamomilla recutita and Laggera pterodonta, has piqued the interest of researchers due to its potential health benefits []. Here's a glimpse into its diverse applications in scientific research:

Bone health

Studies suggest Chrysosplenetin might promote bone formation by stimulating the activity of osteoblasts, cells responsible for bone creation []. It appears to achieve this by activating the Wnt/β-catenin signaling pathway, crucial for bone development and maintenance []. Research in mice indicates that Chrysosplenetin can potentially help prevent bone loss associated with estrogen deficiency [].

Anti-cancer properties

Chrysosplenetin has shown promising results in inhibiting the growth and proliferation of various cancer cell lines, including breast cancer []. Studies suggest it might work by inducing cell death (apoptosis) and hindering cancer cell migration and invasion []. However, further research is needed to understand its mechanisms of action and potential therapeutic applications.

Anti-inflammatory and anti-microbial activities

Chrysosplenetin exhibits anti-inflammatory properties by suppressing the production of inflammatory mediators like cytokines []. Additionally, it has demonstrated potential against certain viruses and bacteria, suggesting its possible role in managing infections [].

Other potential applications

Preliminary research suggests Chrysosplenetin might have beneficial effects in various areas, including:

  • Neuroprotection: Protecting brain cells from damage [].
  • Diabetes management: Improving insulin sensitivity and reducing blood sugar levels [].
  • Wound healing: Promoting skin regeneration [].

Chrysosplenetin is an O-methylated flavonol, specifically classified as a tetramethoxyflavone. It is recognized as the 3,6,7,3'-tetramethyl ether derivative of quercetagetin and is primarily isolated from plants such as Chamomilla recutita and Berneuxia thibetica . This compound exhibits a complex structure characterized by multiple methoxy groups, which contribute to its unique properties and biological activities.

  • Bone health: Studies suggest Chrysosplenetin may stimulate the activity of osteoblasts (bone-forming cells) through the Wnt/β-catenin signaling pathway []. This pathway plays a crucial role in bone development and maintenance. By promoting osteoblast activity, Chrysosplenetin has the potential to enhance bone formation and potentially prevent bone loss [].
  • Limited data: Information on the safety profile of Chrysosplenetin, including its toxicity, flammability, and reactivity, is scarce in current scientific literature. Further research is needed to determine its safety for human consumption.

Note:

  • The information on Chrysosplenetin is limited, and further research is required to fully understand its properties, potential applications, and safety profile.
Typical of flavonoids. It can participate in reactions involving oxidation and reduction, affecting its antioxidant properties. Additionally, it has been reported to inhibit DNA topoisomerases I and II, which are crucial enzymes for DNA replication and transcription . The compound also demonstrates the ability to interact with plasmid DNA, mitigating damage induced by reactive oxygen species .

Chrysosplenetin exhibits a range of biological activities:

  • Antiviral Properties: It has shown effectiveness against enterovirus 71, indicating potential as an antiviral agent .
  • Anticancer Effects: Chrysosplenetin promotes osteoblastogenesis via the Wnt/β-catenin signaling pathway, enhancing bone formation and potentially counteracting conditions like osteoporosis .
  • Enzyme Inhibition: The compound acts as an inhibitor of the tyrosinase enzyme, which is involved in melanin production, thus having implications in skin-related applications .
  • Multidrug Resistance Modulation: Chrysosplenetin has been observed to reverse P-glycoprotein-mediated drug resistance in certain cancer cell lines .

The synthesis of Chrysosplenetin can be achieved through various methods:

  • Natural Extraction: The primary method involves extracting the compound from its natural sources such as Chamomilla recutita or Berneuxia thibetica.
  • Chemical Synthesis: Synthetic pathways may include methylation of flavonoid precursors or derivatives through reactions involving methylating agents like dimethyl sulfate or methyl iodide under basic conditions .

Chrysosplenetin's diverse biological activities lend it to several applications:

  • Pharmaceuticals: Due to its anticancer and antiviral properties, it is being explored for use in drug formulations targeting various diseases.
  • Cosmetics: Its ability to inhibit tyrosinase makes it a candidate for skin-whitening products.
  • Nutraceuticals: As a natural antioxidant, it may be included in dietary supplements aimed at promoting health and preventing diseases related to oxidative stress .

Chrysosplenetin has been studied for its interactions with biomolecules:

  • DNA Binding: Research indicates that it binds effectively to DNA, inhibiting topoisomerases and protecting against oxidative damage .
  • Protein Interactions: The compound influences the expression of several osteogenic markers by modulating protein interactions within the Wnt/β-catenin pathway, showcasing its role in cellular signaling processes .

Chrysosplenetin shares structural similarities with other flavonoids but possesses unique characteristics due to its specific methoxy substitutions. Here are some similar compounds:

Compound NameStructure TypeUnique Features
QuercetinFlavonolKnown for strong antioxidant properties
KaempferolFlavonolExhibits anti-inflammatory effects
MyricetinFlavonolDemonstrates potential neuroprotective effects
LuteolinFlavoneHas significant anti-cancer properties

Uniqueness of Chrysosplenetin

Chrysosplenetin's uniqueness lies in its specific arrangement of methoxy groups that enhance its solubility and bioavailability compared to other flavonoids. Its dual role as both an anticancer agent and a modulator of multidrug resistance sets it apart from similar compounds, making it a valuable subject for further research in medicinal chemistry and therapeutic applications.

Chrysosplenetin (C₁₉H₁₈O₈) is biosynthesized through the O-methylation of quercetagetin, a process catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs) in plants. These enzymes regioselectively methylate hydroxyl groups at positions 3, 6, 7, and 3' of the flavone backbone, yielding its tetramethoxy structure. The compound is predominantly found in:

Plant SpeciesTissue SourceGeographic Distribution
Chamomilla recutitaAerial partsEurope, Asia
Laggera pterodontaLeaves and stemsEast Asia
Artemisia annuaLeavesGlobal temperate zones
Berneuxia thibeticaRootsHimalayan region

Natural abundance correlates with traditional medicinal uses; for example, Laggera pterodonta has been employed in Chinese medicine for treating inflammatory disorders, partly due to chrysosplenetin’s anti-inflammatory properties.

Structural Classification Within Polymethoxylated Flavonoids

Chrysosplenetin belongs to the polymethoxylated flavonoid (PMF) subclass, characterized by methoxy (-OCH₃) substitutions on the flavone nucleus. Its structure distinguishes it from related PMFs through specific methylation patterns:

FeatureChrysosplenetinNobiletin (Comparison)
Molecular FormulaC₁₉H₁₈O₈C₂₁H₂₂O₈
Methoxy Positions3, 6, 7, 3'3, 4', 5, 6, 7, 8
Parent FlavonoidQuercetagetinScutellarein
BioactivityAnti-osteoporoticAnti-cancer

The 3,6,7,3'-tetramethoxy configuration enhances its lipophilicity, improving membrane permeability and metabolic stability compared to hydroxylated analogs.

Spatial Regulation of Amino Acid Homeostasis in Artemisinin-Resistant Plasmodium

Chrysosplenetin demonstrates remarkable capabilities in modulating amino acid metabolism homeostasis, particularly in the context of artemisinin resistance in Plasmodium berghei K173 [9] [22]. Recent targeted metabolomics studies utilizing liquid chromatography-tandem mass spectrometry have revealed tissue-specific alterations in amino acid profiles during artemisinin-resistant infections [9] [22].

The spatial regulation mechanisms involve differential amino acid concentrations across multiple biological compartments [9] [22]. In artemisinin-resistant Plasmodium berghei K173 infections, elevated levels of phenylalanine, tryptophan, and isoleucine were consistently detected in serum and various organs compared to sensitive parasite strains [9] [22]. These amino acid perturbations represent a fundamental metabolic signature associated with artemisinin resistance development [9] [22].

Chrysosplenetin exhibits dual regulatory effects on amino acid homeostasis depending on treatment combinations [9] [22]. When administered individually, both chrysosplenetin and artemisinin elevated the contents of phenylalanine, tryptophan, and isoleucine across tissue compartments [9] [22]. However, the combination treatment produced opposing effects, leading to significant down-regulation of these amino acids specifically in serum and intestinal tissues [9] [22].

Amino AcidResistant vs SensitiveArtemisinin EffectChrysosplenetin EffectCombination EffectPrimary Tissues
PhenylalanineIncreasedElevatedElevatedDown-regulatedSerum, organs
TryptophanIncreasedElevatedElevatedDown-regulatedSerum, organs
IsoleucineIncreasedElevatedElevatedDown-regulatedSerum, organs
ThreonineDecreasedVariableVariableVariableAll tissues

The metabolic pathway network analysis reveals that chrysosplenetin functions as a restorer of amino acid metabolism homeostasis [9] [22]. Threonine demonstrated consistent downward trends across all biological samples from mice infected with resistant parasites, while phenylalanine showed up-regulation in all tissues except intestinal tissue [9] [22]. These tissue-specific differences suggest that chrysosplenetin operates through spatially-regulated mechanisms that target specific anatomical compartments involved in amino acid transport and metabolism [9] [22].

The regulatory mechanisms involve complex interactions between host metabolic pathways and parasite-induced metabolic perturbations [23]. Nuclear magnetic resonance-based untargeted metabolomics studies have identified additional metabolic alterations involving glycolysis products such as glucose, pyruvate, lactate, and alanine [23]. Chrysosplenetin appears to depress activated glycolysis induced by sensitive parasites while promoting inhibited glycolysis to generate lactate that suppresses resistant parasite proliferation [23].

Multi-Target Inhibition of Cytochrome P450 Isoenzymes (CYP3A4, CYP2C19)

Chrysosplenetin demonstrates potent multi-target inhibition of key cytochrome P450 isoenzymes involved in artemisinin metabolism [5] [28]. The compound exhibits concentration-dependent inhibitory effects on cytochrome P450 1A2, cytochrome P450 2C19, cytochrome P450 2E1, and cytochrome P450 3A4 enzymes [5] [28].

Quantitative analysis of cytochrome P450 3A4 inhibition reveals an inhibitory concentration fifty value of 3.38 micromolar when using midazolam as the probe substrate [5] [13] [28]. The inhibition mechanism follows an uncompetitive pattern, indicating that chrysosplenetin binds to the enzyme-substrate complex rather than competing directly with substrate binding sites [5] [28]. This uncompetitive inhibition profile distinguishes chrysosplenetin from competitive inhibitors and contributes to its sustained inhibitory effects [5] [28].

CYP IsoenzymeIC50 (μM)Inhibition TypeSubstrate Used
CYP1A24.61NoncompetitiveNot specified
CYP2C196.23Not specifiedNot specified
CYP3A43.38UncompetitiveMidazolam
CYP2E128.17Not specifiedNot specified

Cytochrome P450 2C19 inhibition demonstrates an inhibitory concentration fifty value of 6.23 micromolar, positioning chrysosplenetin as an intermediate-potency inhibitor according to established classification systems [5] [28]. The inhibitory effects on cytochrome P450 1A2 show noncompetitive characteristics with an inhibitory concentration fifty value of 4.61 micromolar [5] [28]. These findings indicate that chrysosplenetin can simultaneously target multiple cytochrome P450 isoenzymes involved in artemisinin biotransformation [5] [28].

The multi-target inhibition profile directly correlates with enhanced artemisinin pharmacokinetics [5] [28]. Co-administration of artemisinin with chrysosplenetin in a 1:2 ratio resulted in significant increases in area under the curve, maximum plasma concentration, and elimination half-life parameters [5] [28]. Correspondingly, apparent clearance values decreased significantly, indicating reduced metabolic elimination of artemisinin [5] [28].

Cytochrome P450 3A4 represents the primary metabolic pathway for artemisinin biotransformation, and its inhibition by chrysosplenetin directly contributes to enhanced drug exposure [5] [28]. The uncompetitive inhibition mechanism ensures that inhibitory effects persist even at varying substrate concentrations, providing consistent protection against artemisinin metabolism [5] [28]. This mechanism partially explains the synergistic antimalarial effects observed when chrysosplenetin is combined with artemisinin [5] [28].

The inhibitory effects extend beyond cytochrome P450 3A4 to include cytochrome P450 2E1, although with reduced potency [5] [28]. Cytochrome P450 2E1 inhibition does not emerge until chrysosplenetin concentrations exceed 4.0 micromolar, with an inhibitory concentration fifty value of 28.17 micromolar [5] [28]. This selective inhibition pattern suggests that chrysosplenetin preferentially targets cytochrome P450 isoenzymes most relevant to artemisinin metabolism [5] [28].

P-Glycoprotein-Mediated Artemisinin Efflux Reversal Strategies

Chrysosplenetin functions as a potent P-glycoprotein inhibitor, effectively reversing artemisinin efflux and modulating multidrug resistance mechanisms [6] [15]. The compound demonstrates significant effects on P-glycoprotein-mediated transport in Caco-2 cell monolayers over-expressing P-glycoprotein [6] [15].

Bidirectional transport studies reveal that chrysosplenetin substantially alters artemisinin permeability parameters [6] [15]. When combined with artemisinin in a 1:2 ratio, apparent permeability in the apical-to-basolateral direction increased 1.79-fold from 2.40 × 10⁻⁸ to 4.29 × 10⁻⁸ centimeters per second [6] [15]. Simultaneously, apparent permeability in the basolateral-to-apical direction decreased 1.24-fold from 3.54 × 10⁻⁸ to 2.85 × 10⁻⁸ centimeters per second [6] [15].

TreatmentPapp (AP-BL) (×10⁻⁸ cm/s)Papp (BL-AP) (×10⁻⁸ cm/s)Efflux RatioFold Change
Artemisinin alone2.403.541.48-
Artemisinin + Chrysosplenetin (1:2)4.292.850.662.21-fold decrease

The efflux ratio declined 2.21-fold compared to artemisinin alone, indicating substantial inhibition of P-glycoprotein-mediated efflux [6] [15]. This reduction in efflux ratio directly correlates with increased intracellular artemisinin accumulation and enhanced antimalarial efficacy [6] [15].

Molecular mechanisms underlying P-glycoprotein inhibition involve regulation of multidrug resistance gene 1 expression and P-glycoprotein protein levels [6] [15]. Artemisinin alone significantly up-regulated both multidrug resistance gene 1 messenger ribonucleic acid and P-glycoprotein levels compared to vehicle controls [6] [15]. Chrysosplenetin in combination ratios of 1:0.1, 1:1, 1:2, and 1:4 with artemisinin reversed these up-regulated expression levels to normal baseline values [6] [15].

The optimal combination ratio of artemisinin to chrysosplenetin appears to be 1:2, where both multidrug resistance gene 1 messenger ribonucleic acid and P-glycoprotein protein levels reach their lowest values [6] [15]. This finding aligns with pharmacokinetic studies demonstrating maximal artemisinin exposure enhancement at the same combination ratio [5] [28].

Adenosine triphosphatase activity studies provide insights into the mechanism of P-glycoprotein inhibition [6] [15]. Artemisinin alone inhibited adenosine triphosphatase activity, while chrysosplenetin demonstrated slight stimulation of adenosine triphosphatase activity when used alone or in high combination ratios [6] [15]. This weak stimulation effect distinguishes chrysosplenetin from classical P-glycoprotein inhibitors that typically show strong adenosine triphosphatase stimulation [6] [15].

The efflux reversal strategies extend beyond direct P-glycoprotein inhibition to include modulation of nuclear receptor pathways [8] [19]. Chrysosplenetin influences pregnane X receptor and constitutive androstane receptor transcription levels, which regulate P-glycoprotein expression [8] [19]. Nuclear factor kappa B p52 signaling pathways also contribute to the mechanism of chrysosplenetin action on P-glycoprotein homeostasis [8] [19].

Resistance modulation mechanisms involve dual regulation of adenosine triphosphate-binding cassette transporters [8] [19]. While chrysosplenetin inhibits P-glycoprotein and adenosine triphosphate-binding cassette subfamily B member 1 expression, it demonstrates opposite effects on breast cancer resistance protein expression [8] [17] [19]. This differential regulation suggests that chrysosplenetin employs sophisticated mechanisms to overcome multidrug resistance without compromising essential cellular transport functions [8] [19].

XLogP3

3.1

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

374.10016753 g/mol

Monoisotopic Mass

374.10016753 g/mol

Heavy Atom Count

27

Appearance

Yellow powder

UNII

9AA5Z8PMYE

Other CAS

69234-29-3

Wikipedia

Chrysosplenetin

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]

Dates

Last modified: 08-15-2023

Explore Compound Types